1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of fluorobenzene to produce 4-bromo-3-fluorobenzene, followed by a series of reactions to introduce the pyrrolidine and carboxylic acid groups . The reaction conditions often require the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and strong oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation might yield carboxylic acids or ketones.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromo and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar bromo and fluoro substitutions.
4-Bromo-3-fluorophenylacetic acid: Another compound with a bromo-fluoro substitution but different functional groups.
4-Fluorophenylboronic acid: A related compound used in similar chemical reactions.
Uniqueness
1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with bromo and fluoro substitutions, providing distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9BrFNO3 |
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Molecular Weight |
302.10 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrFNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
InChI Key |
NEBVPCJFBKDEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Br)F)C(=O)O |
Origin of Product |
United States |
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